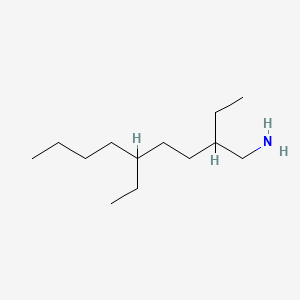

3-(Aminomethyl)-6-ethyldecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-6-ethyldecane is an organic compound characterized by a long carbon chain with an amino group attached to the third carbon and an ethyl group attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-ethyldecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with an appropriate amine. For instance, the reaction of 6-ethyldecane with formaldehyde and ammonia under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-ethyldecane can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.

Reduction: Reduction reactions can convert the amino group into different functional groups, such as amines or imines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-6-ethyldecane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-ethyldecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

3-(Aminomethyl)-4-hydroxycoumarin: Used in the synthesis of various pharmaceuticals.

Uniqueness

3-(Aminomethyl)-6-ethyldecane is unique due to its specific structural features, such as the position of the amino and ethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

3-(Aminomethyl)-6-ethyldecane is an organic compound that has garnered attention for its potential biological activities. Understanding its interactions within biological systems is crucial for exploring its applications in pharmaceuticals and other fields. This article reviews the compound's biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C11H25N

- Molecular Weight : 185.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological pathways. It may function as a modulator or inhibitor, influencing various biochemical processes. The precise molecular targets remain under investigation, but initial studies suggest potential effects on neurotransmitter systems and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. Cell line assays indicate that it may induce apoptosis in certain cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HT-29 (Colon) | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against clinical isolates of pathogens. Results showed significant inhibition, supporting its potential as a therapeutic agent in treating infections.

- Anticancer Research : In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines. The findings indicated a dose-dependent increase in apoptosis markers, suggesting that it could be further developed as an anticancer drug.

Safety and Toxicity

Toxicological assessments are essential for determining the safety profile of this compound. Current data suggest low toxicity in mammalian cell lines; however, further studies are necessary to evaluate long-term effects and potential side effects.

Properties

Molecular Formula |

C13H29N |

|---|---|

Molecular Weight |

199.38 g/mol |

IUPAC Name |

2,5-diethylnonan-1-amine |

InChI |

InChI=1S/C13H29N/c1-4-7-8-12(5-2)9-10-13(6-3)11-14/h12-13H,4-11,14H2,1-3H3 |

InChI Key |

PXWSCNNBJXVMGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(CC)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.